molecular formula C13H14N2O2 B11877897 2-Ethoxy-6-(4-methoxyphenyl)pyrazine CAS No. 1333222-37-9

2-Ethoxy-6-(4-methoxyphenyl)pyrazine

Cat. No.: B11877897
CAS No.: 1333222-37-9
M. Wt: 230.26 g/mol
InChI Key: YDXYLBBSCRIHDY-UHFFFAOYSA-N
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Description

2-Ethoxy-6-(4-methoxyphenyl)pyrazine is a heterocyclic aromatic compound with the molecular formula C13H14N2O2. This compound is characterized by the presence of a pyrazine ring substituted with ethoxy and methoxyphenyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-(4-methoxyphenyl)pyrazine typically involves the reaction of appropriate substituted pyrazines with ethoxy and methoxyphenyl groups. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated pyrazines in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-(4-methoxyphenyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include pyrazine N-oxides, dihydropyrazine derivatives, and various substituted pyrazines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Ethoxy-6-(4-methoxyphenyl)pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-(4-methoxyphenyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-(4-methoxyphenyl)pyrazine
  • 2-Ethoxy-6-(4-ethylphenyl)pyrazine
  • 2-Ethoxy-6-(4-hydroxyphenyl)pyrazine

Uniqueness

2-Ethoxy-6-(4-methoxyphenyl)pyrazine is unique due to the specific combination of ethoxy and methoxyphenyl substituents on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

1333222-37-9

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-ethoxy-6-(4-methoxyphenyl)pyrazine

InChI

InChI=1S/C13H14N2O2/c1-3-17-13-9-14-8-12(15-13)10-4-6-11(16-2)7-5-10/h4-9H,3H2,1-2H3

InChI Key

YDXYLBBSCRIHDY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CN=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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